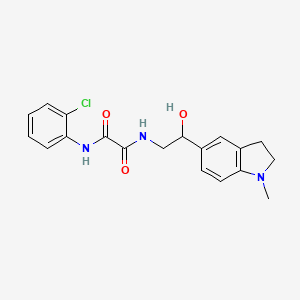

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Description

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a hydroxyl-substituted 1-methylindolin-5-yl ethyl moiety at the N2 position. The 2-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic pockets, while the indoline moiety could contribute to interactions with aromatic or heterocyclic receptors.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-23-9-8-12-10-13(6-7-16(12)23)17(24)11-21-18(25)19(26)22-15-5-3-2-4-14(15)20/h2-7,10,17,24H,8-9,11H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYAGTQCGYMSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the modulation of enzyme activities and receptor interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H21ClN2O3, with a molecular weight of approximately 364.84 g/mol. Its structure includes a chlorophenyl group and an indoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O3 |

| Molecular Weight | 364.84 g/mol |

| CAS Number | 82978-00-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of hydroxyl and amide functional groups allows for hydrogen bonding, which facilitates binding to target sites. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Research Findings

Recent studies have highlighted the biological significance of this compound:

-

Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Case Study : A study involving breast cancer cell lines reported a reduction in cell viability upon treatment with this compound, suggesting its role in inhibiting cancer cell growth.

-

Neuroprotective Effects : Preliminary research indicates that the compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Case Study : In models of neurodegeneration, treatment with this compound resulted in decreased markers of inflammation and apoptosis.

Applications

Given its promising biological activity, this compound holds potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.

- Research Tool : For studying enzyme kinetics and receptor-ligand interactions in biochemical research.

Comparison with Similar Compounds

Structural Implications :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with the methoxybenzyl groups (electron-donating) in S336 and related compounds, which may alter electronic properties and receptor binding .

Pharmacological and Metabolic Profiles

Metabolism and Stability

- S336 and Related Oxalamides : Rapid metabolism in rat hepatocytes occurs without amide bond hydrolysis, indicating metabolic pathways involving side-chain modifications rather than core structure degradation .

- Target Compound : The hydroxyl group at the N2 position may increase susceptibility to phase II metabolism (e.g., glucuronidation), unlike S336’s pyridine group, which likely undergoes oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.